molecular formula C11H8N2 B15071738 1-Amino-8-cyanonaphthalene CAS No. 38515-13-8

1-Amino-8-cyanonaphthalene

Cat. No.: B15071738
CAS No.: 38515-13-8
M. Wt: 168.19 g/mol
InChI Key: YYSZFCCXQARUOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-8-cyanonaphthalene is a polycyclic aromatic hydrocarbon derivative with the molecular formula C11H8N2 This compound is characterized by the presence of an amino group at the first position and a cyano group at the eighth position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-8-cyanonaphthalene can be synthesized through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions . Another method includes the diazotization of 1-amino-2-hydroxy-4-cyanonaphthalene, followed by the preparation of 4-cyano-2-naphthol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and available resources.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-8-cyanonaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amino group or other functional groups.

    Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce aminonaphthalenes.

Scientific Research Applications

1-Amino-8-cyanonaphthalene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of dyes,

Properties

CAS No.

38515-13-8

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

8-aminonaphthalene-1-carbonitrile

InChI

InChI=1S/C11H8N2/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1-6H,13H2

InChI Key

YYSZFCCXQARUOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C#N)C(=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.